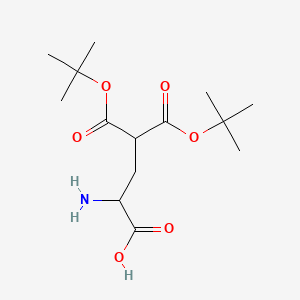

gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C14H25NO6 and its molecular weight is 303.355. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

- Specifically, the compound acts on proteins involved in blood clotting, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X .

- The resulting gamma-carboxyglutamyl residues enable these proteins to interact with calcium ions and phospholipids, essential for their function in blood coagulation .

Target of Action

Mode of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester plays a crucial role in biochemical reactions due to its ability to bind metal ions. This property is essential for the function of various proteins, particularly those involved in blood coagulation. The compound interacts with enzymes such as prothrombin, Factor X, Factor IX, and Factor VII, which are all vitamin K-dependent proteins. These interactions are vital for the proper functioning of the coagulation cascade, as gamma-carboxyglutamic acid residues in these proteins bind calcium ions, facilitating their activation and function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind metal ions affects the activity of proteins involved in these processes. For instance, in blood coagulation, the binding of calcium ions by gamma-carboxyglutamic acid residues is crucial for the activation of coagulation factors, which in turn regulate gene expression and cellular responses to injury .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with metal ions and proteins. The compound’s gamma-carboxyglutamic acid residues bind calcium ions, which are essential for the structural integrity and function of various proteins. This binding facilitates the formation of intramolecular and intermolecular bridges, stabilizing protein conformations and enabling their interactions with other biomolecules. Additionally, the compound’s interaction with vitamin K-dependent carboxylase enzymes is critical for its post-translational modification, which is necessary for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over extended periods. Long-term studies have shown that the compound can maintain its ability to bind metal ions and interact with proteins, although some degradation may occur, affecting its overall efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively enhances the activity of vitamin K-dependent proteins, improving blood coagulation and other related processes. At higher doses, the compound may exhibit toxic effects, including impaired coagulation and potential bleeding disorders. These threshold effects highlight the importance of precise dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to vitamin K-dependent carboxylation. The compound interacts with hepatic carboxylase enzymes, which catalyze the post-translational modification of glutamic acid residues to gamma-carboxyglutamic acid. This modification is essential for the biological activity of various proteins, particularly those involved in blood coagulation. The compound’s role in these pathways underscores its importance in maintaining proper metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to areas where it can exert its effects, such as sites of injury or areas requiring enhanced coagulation. The compound’s ability to bind metal ions also influences its distribution, as it can accumulate in regions with high calcium ion concentrations .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to areas such as the endoplasmic reticulum and Golgi apparatus, where it interacts with carboxylase enzymes. These interactions are crucial for the compound’s role in protein modification and function, highlighting its importance in maintaining cellular homeostasis .

Biological Activity

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester (Gla-OtBu) is a derivative of gamma-carboxyglutamic acid (Gla), an uncommon amino acid known for its significant role in various biological processes, particularly in blood coagulation. This article explores the biological activity of Gla-OtBu, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

Gla-OtBu is characterized by its ability to bind metal ions, particularly calcium, which is crucial for the function of vitamin K-dependent proteins. This property enhances the activity of proteins involved in blood coagulation, such as prothrombin and Factors VII, IX, and X. The gamma-carboxyglutamyl residues formed by Gla-OtBu facilitate these proteins' interactions with calcium ions and phospholipids, essential for their functionality in the coagulation cascade .

The mechanism of action of Gla-OtBu involves several key processes:

- Calcium Binding : The compound's ability to form gamma-carboxyglutamic acid residues allows for the binding of calcium ions, which is critical for protein activation in the coagulation pathway.

- Protein Interaction : Gla-OtBu interacts with vitamin K-dependent carboxylase enzymes, catalyzing the post-translational modification necessary for biological activity .

- Cell Signaling : The compound influences cellular processes such as gene expression and metabolism through its interaction with metal ions and proteins involved in these pathways.

Blood Coagulation

Gla-OtBu enhances the activity of vitamin K-dependent proteins, leading to improved blood coagulation. Studies have shown that at lower doses, it significantly boosts the activity of these proteins, thereby facilitating clot formation and stabilization.

Chemotactic Activity

Research indicates that Gla-containing proteins exhibit chemotactic activity. For instance, bone-derived gamma-carboxyglutamic acid-containing protein (BGP) has been shown to attract various cell types involved in bone remodeling. This effect remains intact even after conversion of gamma-carboxyglutamic acid residues to glutamic acid, suggesting that Gla-OtBu may play a role in cellular recruitment during tissue repair processes .

Case Studies and Research Findings

- Enhanced Coagulation : A study demonstrated that Gla-OtBu significantly improved clotting times in vitro by enhancing the activation of prothrombin and other coagulation factors. This suggests potential therapeutic applications in managing bleeding disorders .

- Chemotaxis in Bone Remodeling : In vitro experiments using BGP revealed that Gla residues are crucial for directing the migration of osteoblast-like cells to sites of bone injury. This indicates a potential role for Gla-OtBu in promoting healing and tissue regeneration .

- Metabolic Pathways : Gla-OtBu's involvement in metabolic pathways related to vitamin K-dependent carboxylation has been extensively studied. It has been shown to interact with hepatic carboxylase enzymes, emphasizing its importance in maintaining metabolic balance and proper levels of metabolites essential for coagulation .

Properties

IUPAC Name |

2-amino-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)8(7-9(15)10(16)17)12(19)21-14(4,5)6/h8-9H,7,15H2,1-6H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYDDDZJFUWBJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)N)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676278 |

Source

|

| Record name | 2-Amino-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56877-44-2 |

Source

|

| Record name | 2-Amino-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.